molecular formula C15H14ClFN2O3S B425923 N-(3-chlorophenyl)-2-[[(4-fluorophenyl)sulfonyl](methyl)amino]acetamide

N-(3-chlorophenyl)-2-[[(4-fluorophenyl)sulfonyl](methyl)amino]acetamide

Cat. No.: B425923
M. Wt: 356.8 g/mol
InChI Key: HEZZCJGZUJZWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide (CAS: 664320-93-8) is a sulfonamide-containing acetamide derivative with the molecular formula C₁₅H₁₄ClFN₂O₃S and a molecular weight of 356.796 g/mol . Its structure features a 3-chlorophenyl group attached to the acetamide nitrogen, a methylamino linker, and a 4-fluorophenylsulfonyl moiety (Fig. 1). This compound belongs to a broader class of sulfonamide derivatives, which are widely explored for their pharmacological and material science applications.

Properties

Molecular Formula

C15H14ClFN2O3S

Molecular Weight

356.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C15H14ClFN2O3S/c1-19(23(21,22)14-7-5-12(17)6-8-14)10-15(20)18-13-4-2-3-11(16)9-13/h2-9H,10H2,1H3,(H,18,20)

InChI Key

HEZZCJGZUJZWBA-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Biological Activity

N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide
  • Molecular Formula : C13_{13}H12_{12}ClFNO2_2S
  • Molecular Weight : 305.75 g/mol

1. Antimicrobial Activity

Research indicates that compounds similar to N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide exhibit significant antimicrobial properties. For instance, aminocoumarin derivatives have shown effectiveness against various bacterial strains. In vitro studies suggest that the presence of the sulfonamide group enhances the antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Compound Target Bacteria Inhibition Zone (mm) Concentration (µg/mL)
Compound AStaphylococcus aureus15.2500
Compound BEscherichia coli12.5500
N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamideStaphylococcus aureusTBDTBD

2. Cytotoxicity and Anticancer Activity

The cytotoxic effects of N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide have been evaluated against various cancer cell lines. Studies indicate that similar compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival.

  • Case Study : In a study involving MCF-7 breast cancer cells, a derivative of this compound exhibited an IC50_{50} value of 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes critical for bacterial growth.
  • Disruption of Cell Membrane Integrity : The lipophilic nature of the compound allows it to penetrate bacterial membranes, leading to cell lysis.
  • Apoptotic Pathways Activation : In cancer cells, the compound may activate caspase pathways leading to programmed cell death.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide-containing compounds, revealing that modifications in the aromatic rings significantly influence biological activity. For example, the introduction of electron-withdrawing groups (like fluorine or chlorine) enhances potency against specific targets .

Scientific Research Applications

The compound exhibits diverse biological activities, primarily due to its complex structure, which includes a chlorophenyl and a fluorophenyl group. These structural features suggest that it may interact with multiple biological targets, leading to various pharmacological effects.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. In vitro evaluations indicate that such compounds can effectively inhibit the growth of several cancer cell lines, including those resistant to standard therapies .

Case Study:

  • A study evaluating a related sulfonamide compound demonstrated significant growth inhibition against various human tumor cell lines, suggesting that N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide may have comparable efficacy .

Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors of enzymes critical for cancer cell metabolism and survival. This inhibition can lead to reduced tumor growth and enhanced sensitivity to existing therapies .

Therapeutic Applications

Given its biological activity, N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide holds promise for therapeutic applications beyond oncology.

Antihypertensive Potential

Some derivatives of sulfonamide compounds have been explored for their antihypertensive properties. This suggests that N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide might also be investigated for cardiovascular applications, potentially serving as a new class of antihypertensive agents .

Research Findings and Insights

A comprehensive review of literature reveals several key insights into the applications of this compound:

  • Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) properties are essential for understanding the therapeutic viability of this compound .
  • Safety Profile: Investigations into the toxicity and side effects associated with this compound are crucial for its development as a therapeutic agent.

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
AnticancerSignificant growth inhibition in multiple cancer cell lines
Enzyme InhibitionPotential to inhibit key metabolic enzymes in cancer cells
AntihypertensiveInvestigated for cardiovascular effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl Acetamide Derivatives

N-(((4-Chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c)
  • Molecular Formula : C₁₆H₁₇ClN₂O₃S
  • Key Features : Replaces the 4-fluorophenylsulfonyl group with a 4-chlorophenylsulfonyl moiety.
  • Physical Properties : Melting point = 134–135°C .
  • Synthesis : Synthesized via Fe(III)-catalyzed N-amidomethylation, purified via TLC, and characterized by NMR and HRMS .
2-((3-Chlorophenyl)(methyl)amino)-N-(tosylmethyl)acetamide (3e)
  • Molecular Formula : C₁₇H₁₈ClN₂O₃S
  • Key Features : Tosyl (p-toluenesulfonyl) group instead of 4-fluorophenylsulfonyl.
  • Physical Properties : Yield = 63% .
  • Significance : Demonstrates the impact of electron-donating (methyl) vs. electron-withdrawing (fluoro) groups on sulfonyl reactivity .
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide
  • Molecular Formula: C₁₅H₁₃ClFNO₂
  • Key Features : Lacks the sulfonyl group but retains the 3-chlorophenyl and 4-fluorophenyl motifs.
  • Physical Properties : Molecular weight = 293.72 g/mol .

Acetamides with Heterocyclic Moieties

N-(3-Chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide (Compound 74)
  • Molecular Formula: C₁₉H₁₄ClNO₄S
  • Key Features : Incorporates a thiazolidinedione ring linked to the acetamide.
  • Pharmacological Activity : Exhibits anti-inflammatory activity, outperforming indomethacin in vitro .
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
  • Molecular Formula : C₂₁H₁₅ClF₃N₃O₂S₂
  • Key Features: Combines a thieno-pyrimidine core with a sulfanyl-acetamide group.
  • Applications : Explored for kinase inhibition due to its heterocyclic scaffold .

Pyridine-Containing Analogs (SARS-CoV-2 Inhibitors)

2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2)
  • Molecular Formula : C₁₄H₁₃ClN₂O
  • Key Features : Pyridine ring replaces the sulfonyl group.
  • Pharmacological Activity : Binds to SARS-CoV-2 main protease (Mᵖʳᵒ) with a binding affinity of <−22 kcal/mol .

Structural and Functional Analysis

Impact of Substituents

  • Electron-Withdrawing Groups (Cl, F) : Enhance thermal stability (e.g., higher melting points in chlorophenyl derivatives ) and influence binding interactions in biological targets .
  • Sulfonyl vs.

Pharmacological Trends

  • Anti-inflammatory activity is prominent in thiazolidinedione derivatives (e.g., compound 74) due to the redox-active dioxothiazolidine ring .

Preparation Methods

Synthesis of 4-Fluorophenylsulfonyl Chloride

4-Fluorobenzenesulfonyl chloride serves as the critical electrophile. Industrial-scale production typically involves chlorosulfonation:

Reaction Conditions

  • 4-Fluorobenzene (1.0 eq) reacted with chlorosulfonic acid (3.0 eq) at 0–5°C for 4 h.

  • Quenched into ice-water, extracted with dichloromethane (DCM), yielding 92–95% pure product.

Key Data

ParameterValueSource
Yield88–91%
Purity (HPLC)≥98%

N-Methylation and Sulfonylation

The (4-fluorophenyl)sulfonylamino group is assembled via a two-step sequence:

Step 1: Methylation of Amine

  • Methylamine hydrochloride (1.2 eq) reacted with 4-fluorophenylsulfonyl chloride (1.0 eq) in DCM at 0°C.

  • Triethylamine (2.5 eq) as base, 2 h reaction time.

Step 2: Sulfonamide Formation

  • Intermediate methylamine-sulfonyl chloride reacted with 2-aminoacetamide precursors under basic conditions (K₂CO₃ or Cs₂CO₃).

Optimization Data

BaseSolventTemp (°C)Yield (%)
K₂CO₃MeCN2562
Cs₂CO₃MeCN8078
Et₃NDCM0 → 2554

Acetamide Backbone Assembly

N-(3-Chlorophenyl)acetamide Synthesis

The 3-chlorophenylacetamide moiety is prepared via amide coupling:

Protocol

  • 3-Chloroaniline (1.0 eq) reacted with chloroacetyl chloride (1.1 eq) in THF.

  • Diisopropylethylamine (DIPEA, 2.0 eq) as base, 12 h at 25°C.

Yield Enhancement

  • Microwave-assisted synthesis (100°C, 30 min) increases yield to 94%.

Coupling Strategies

Sulfonamide-Acetamide Conjugation

Final assembly employs nucleophilic substitution or Mitsunobu coupling:

Method A: Nucleophilic Substitution

  • N-Methyl-4-fluorophenylsulfonamide (1.0 eq) reacted with N-(3-chlorophenyl)-2-bromoacetamide (1.05 eq).

  • Cs₂CO₃ (2.5 eq) in DMF, 80°C, 8 h.

Method B: Mitsunobu Reaction

  • DIAD (1.2 eq) and PPh₃ (1.5 eq) in THF, 24 h at 25°C.

  • Higher diastereoselectivity but lower yield (61% vs. 78% for Method A).

Purification and Characterization

Chromatographic Purification

  • Silica gel chromatography (EtOAc/hexane 3:7 → 1:1) removes unreacted sulfonamide.

  • Final purity ≥99% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, J = 8.4 Hz), 7.45–7.39 (m, 4H), 4.21 (s, 2H), 3.12 (s, 3H).

  • HRMS : [M+H]⁺ calc. 395.0521, found 395.0518.

Scale-Up and Industrial Considerations

Pilot-Scale Production

  • 50 kg batches achieve 82% yield using continuous flow sulfonylation.

  • Cost analysis favors Method A ($12.3/kg vs. $18.7/kg for Method B) .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves coupling sulfonyl and acetamide moieties. A Fe(III)-catalyzed N-amidomethylation approach (as used for analogous sulfonamide-acetamide hybrids) can reduce side reactions . Optimize solvent polarity (e.g., dichloromethane) and temperature (273 K) to enhance yield . Purification via silica gel chromatography is critical to isolate intermediates, as seen in structurally similar compounds .

Q. How can the crystal structure of this compound be resolved, and what structural features influence its stability?

  • Methodological Answer : Single-crystal X-ray diffraction is standard. For related N-arylacetamides, dihedral angles between aromatic rings (e.g., 65.2° for chlorophenyl/fluorophenyl systems) and intermolecular hydrogen bonds (N–H⋯O) stabilize packing . Prepare crystals via slow evaporation in dichloromethane/ethyl acetate (1:1) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use 1H^1H-NMR to confirm methyl and sulfonyl groups (δ 2.5–3.5 ppm for methylamino; δ 7.5–8.0 ppm for sulfonyl-adjacent protons) . HRMS validates molecular weight (e.g., C19_{19}H20_{20}ClFN2_2O3_3S). IR identifies sulfonyl (S=O stretch at ~1350 cm^{-1) .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. fluoro groups) affect the compound’s bioactivity?

  • Methodological Answer : Computational docking studies (e.g., AutoDock Vina) can predict interactions with biological targets. For example, the 4-fluorophenylsulfonyl group may enhance binding to hydrophobic enzyme pockets, as seen in pyrazolo-pyrimidinone analogs . Compare IC50_{50} values of analogs with varying substituents in enzyme assays .

Q. What strategies resolve contradictions in reported solubility or stability data for sulfonamide-acetamide hybrids?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to assess thermal stability. For solubility discrepancies, employ Hansen solubility parameters to identify optimal solvents. For example, >61.3 µg/mL solubility in DMSO is reported for structurally related compounds . Validate via HPLC under controlled pH/temperature .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Apply QSAR models to estimate logP (e.g., XlogP ~2.6 for sulfonamide analogs) and topological polar surface area (TPSA ~87.5 Ų) . Use SwissADME to predict blood-brain barrier permeability and CYP450 interactions .

Q. What intermolecular interactions dominate in co-crystallization studies with biological targets?

  • Methodological Answer : Analyze hydrogen bonding (N–H⋯O) and π-π stacking using crystallographic data. For example, N-(3-chlorophenyl) groups form stable interactions with kinase active sites, as observed in pyrimidine derivatives . Co-crystallize with target proteins (e.g., kinases) and refine structures via PHENIX .

Data Analysis and Contradictions

Q. How should researchers address conflicting reports on synthetic yields for sulfonamide-acetamide derivatives?

  • Methodological Answer : Re-evaluate reaction stoichiometry and catalyst loading. For example, Fe(III)-catalyzed reactions achieve 2–5% yields under suboptimal conditions but improve with excess carbodiimide . Use design of experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio) .

Q. Why do crystallographic studies report varying dihedral angles for similar compounds?

  • Methodological Answer : Crystal packing forces and solvent polarity influence dihedral angles. For instance, chlorophenyl rings in dichloromethane-based crystals show 65.2° angles vs. 83.5° in ethyl acetate . Compare multiple datasets and apply Hirshfeld surface analysis to quantify packing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.